N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide
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Overview
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted naphthalene derivatives.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with varying functional groups, such as:
- N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- N’-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide .
Uniqueness
The uniqueness of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide lies in its specific tricyclic structure and the presence of the naphthalene-2-carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. The structural complexity of this compound suggests potential interactions with biological targets, particularly in the inhibition of enzymatic activities.
Structural Features
- Core Structure : The compound features a naphthalene core with a carboxamide functional group, which is known to influence biological activity.
- Substituents : The presence of dioxo and thia groups contributes to its pharmacological profile by potentially enhancing lipophilicity and solubility.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives. In particular, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis (M. tb) and other mycobacterial species.
Table 1: Antimicrobial Activity Against M. tuberculosis
Compound Name | MIC (μM) | Comparison |
---|---|---|
Ethambutol | 4.89 | Standard |
Naphthalene Derivative | 6.55 - 7.11 | Comparable |
The most active derivatives demonstrated comparable potency to ethambutol, a standard anti-TB drug, indicating their potential as alternative therapeutic agents against drug-resistant strains of M. tb .
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines, including breast and colon cancer cells. Preliminary results suggest that naphthalene derivatives exhibit significant antiproliferative effects.
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
HepG2 | <50 | Naphthalene Derivative |
MCF-7 (Breast) | TBD | TBD |
HT-29 (Colon) | TBD | TBD |
These findings indicate that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms yet to be fully elucidated .
The biological activity of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}naphthalene-2-carboxamide may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways leading to apoptosis in cancer cells.
- Antibacterial Mechanisms : Potential disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Naphthamide Derivatives : A comprehensive evaluation revealed that certain naphthamide derivatives exhibited promising anti-TB activity with MIC values comparable to first-line treatments .
- Antiproliferative Effects : Research investigating various substituted naphthalene derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain compounds act via multiple pathways, including inhibition of photosynthetic electron transport in plants and interference with microbial metabolism .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-18(13-6-5-11-3-1-2-4-12(11)7-13)21-19-20-14-8-15-16(24-10-23-15)9-17(14)25-19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZVEUBLHDDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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